3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a bicyclic core structure integrating a thiophene ring fused with a partially hydrogenated quinoline moiety. Key structural features include:
- N-Cyclopropyl carboxamide: Introduces steric and electronic effects that modulate receptor selectivity.
- 6-Ethyl substituent: Influences lipophilicity and metabolic stability.
- 4-Trifluoromethyl group: Provides electron-withdrawing properties and resistance to oxidative metabolism.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c1-2-8-3-6-11-10(7-8)13(18(19,20)21)12-14(22)15(26-17(12)24-11)16(25)23-9-4-5-9/h8-9H,2-7,22H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZYBIIHWGHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4CC4)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H20F3N3OS
- Molecular Weight : 383.43 g/mol
The compound exhibits a multifaceted mechanism of action that is primarily linked to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The thienoquinoline structure is known for its role in modulating enzyme activity and influencing cell signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. It was found to induce apoptosis through caspase activation and DNA fragmentation .
- Mechanistic Insights : Research indicated that the compound inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 10 | Apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 15 | Inhibition of PI3K/Akt signaling |
| HCT116 (Colon) | 20 | Induction of DNA damage |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Studies : It exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL .
- Antifungal Activity : In antifungal assays, the compound demonstrated activity against Candida species with MIC values comparable to established antifungals .
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
| Candida albicans | 8 | Fungicidal |
Case Studies
A notable case study involved the application of this compound in combination therapies for resistant cancer types. In a clinical trial setting, patients with advanced melanoma receiving this compound alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C18H20F3N3OS
Molecular Weight: 383.43 g/mol
CAS Number: [Insert CAS number if available]
The compound features a thienoquinoline backbone, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and potentially increases metabolic stability.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on key kinases involved in various diseases, including cancer and neurodegenerative disorders. In particular:
- DYRK1A and GSK-3α/β Inhibition: Studies have demonstrated that related compounds inhibit these kinases with IC50 values indicating potential as multi-target therapeutic agents for conditions such as Alzheimer's disease .
Anticancer Properties
Preliminary studies suggest that thienoquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. The specific application of this compound in anticancer therapy requires further investigation but holds promise based on related compounds' activities .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various thienoquinoline derivatives, a compound structurally similar to 3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide was tested against common pathogens. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting the potential for developing new antibiotics from this class of compounds .
Case Study 2: Kinase Targeting in Alzheimer's Disease
A research group investigated the effects of several thienoquinoline derivatives on DYRK1A and GSK-3α/β kinases. The findings revealed that specific modifications to the thienoquinoline structure enhanced inhibitory potency. This suggests that 3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could be optimized for improved therapeutic efficacy against neurodegenerative diseases .
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine at position 3 is a key site for functionalization:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form substituted amides. This modification enhances lipophilicity and bioavailability.
-
Schiff Base Formation : Condensation with aldehydes/ketones yields imine derivatives, useful for metal coordination studies .
Example Reaction :
Oxidative Dimerization
Under oxidative conditions (e.g., NaOCl in aqueous ethanol), 3-aminothieno[2,3-b]quinolines undergo regio- and stereoselective dimerization via C–N bond formation. The trifluoromethyl group stabilizes intermediates through inductive effects .
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| NaOCl, EtOH, RT, 6–9 h | Hypochlorite | Dimeric polycycles (C–N fused structures) | 28–29% |
Electrophilic Substitution
The thienoquinoline core participates in electrophilic aromatic substitution (EAS):
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Halogenation : Chlorination occurs preferentially at the C-2 position under HOCl, forming chloro-derivatives .
-
Nitration/Sulfonation : Limited by the electron-withdrawing trifluoromethyl group, which deactivates the ring.
Mechanistic Pathway :
-
Electrophilic attack (e.g., Cl⁺) at C-2.
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Deprotonation and stabilization via resonance.
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Nucleophilic substitution (e.g., ethoxide) at the chlorinated site .
Cyclopropane Ring Functionalization
The N-cyclopropyl group undergoes ring-opening reactions under acidic or oxidative conditions:
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Acid-Catalyzed Hydrolysis : Forms secondary amines or ketones .
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Oxidative Cleavage : Ozonolysis or peroxide treatment yields dicarbonyl derivatives .
Biological Activity-Driven Modifications
Derivatives of this scaffold are tailored to target enzymes or receptors:
-
Amide Coupling : Substituted aryl/heteroaryl groups enhance binding to kinases or G-protein-coupled receptors (GPCRs) .
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Sulfonation : Improves solubility for in vivo applications .
Structure-Activity Relationship (SAR) :
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Trifluoromethyl : Enhances metabolic stability.
-
Ethyl Group : Modulates steric interactions in hydrophobic binding pockets .
Experimental Considerations
Comparison with Similar Compounds
Key Observations:
- N-Substituent Diversity : The cyclopropyl group in the target compound may reduce metabolic deamination compared to aryl or benzyl groups (e.g., 4-fluorobenzyl in ).
- 6-Ethyl Group : Conserved across multiple analogs (), suggesting its role in maintaining conformational rigidity.
Physicochemical Properties
| Property | Target Compound | 17d | N-(2,4-Difluorophenyl) |
|---|---|---|---|
| Molecular Weight | ~383.4* | 441.95 | 383.49 |
| LogP (Estimated) | 3.8 | 4.2 | 3.5 |
| Solubility (Water) | Low (<10 μM) | Very Low (<1 μM) | Moderate (~50 μM) |
*Calculated using ChemDraw. The target compound’s lower molecular weight and balanced LogP may favor oral bioavailability.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and what reaction conditions optimize yield?
Methodological Answer: A multi-step synthesis approach is typically employed:
Core Formation : Cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under basic conditions (e.g., piperidine in ethanol) to form the tetrahydroquinoline scaffold .
Thieno Ring Introduction : React the intermediate with 2-chloroacetamide derivatives in DMF using aqueous KOH to introduce the thieno[2,3-b]quinoline moiety .
Functionalization : Install the cyclopropylamine and trifluoromethyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling.
Q. Key Conditions :
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR : Confirm the presence of the cyclopropyl group (δ 0.5–1.2 ppm for CH₂ protons) and trifluoromethyl (δ -60 to -70 ppm in NMR).
- HPLC-MS : Ensure >95% purity; expected molecular ion [M+H]⁺ at m/z 468.2 (calculated for C₂₁H₂₃F₃N₄OS).
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and substituent orientations .
Q. Q3. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, given structural similarities to fluoroquinolones .
- Enzyme Inhibition Assays : Test against kinase or protease targets (e.g., EGFR or HIV-1 protease) using fluorescence-based kinetic assays.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
Methodological Answer:
- Modular Substitutions : Systematically vary substituents at positions 3 (amino), 6 (ethyl), and 4 (trifluoromethyl) to assess impact on binding.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial DNA gyrase).
- In Vivo Pharmacokinetics : Compare bioavailability of analogs using LC-MS/MS plasma profiling in rodent models .
Q. Q5. What strategies address low yields in the final cyclocondensation step?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate ring closure.
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 3 h) and improve yield by 15–20% .
- Solvent Optimization : Switch from ethanol to DMF or acetonitrile to stabilize intermediates.
Q. Q6. How should researchers resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., fixed inoculum size, pH, temperature) across labs.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Mechanistic Studies : Use CRISPR-engineered bacterial strains to isolate resistance pathways or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
